molecular formula C8H7NO3S B5643531 2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one

Cat. No.: B5643531
M. Wt: 197.21 g/mol
InChI Key: YDAOTLYGTWGWNT-UHFFFAOYSA-N
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Description

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is a heterocyclic compound that contains a benzothiophene core structure. This compound is of significant interest in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one typically involves the nitration of 6,7-dihydro-5H-1-benzothiophen-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of 2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is not fully elucidated. it is believed to interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. For instance, similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAOTLYGTWGWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6,7-Dihydrobenzo[b]thiophen-4(5H)-one (5 g, 32.9 mmol) was dissolved in concentrated sulphuric acid (30 mL) and cooled to 0° C. in an ice/salt bath. Concentrated nitric acid (3.5 mL) in concentrated sulphuric acid (20 mL) was added drop-wise keeping the temperature of the reaction below 0° C. The reaction mixture was stirred at 0-5° C. for 1 hr. The solution was poured onto ice and the resulting solid filtered, washed with water and dried in a vacuum oven, affording the title compound (5.68 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

was prepared using a literature procedure (Asprou et al., J. Heterocyclic Chem., 17:87-92 (1980) (“Asprou”), which is hereby incorporated by reference). To a 50 mL round bottom flask charged with a stir bar was added 4-keto-4,5,6,7-tetrahydrothianaphthene (0.61 g, 4 mmole) and concentrated sulfuric acid (6 mL). The solution was then cooled in an ice/salt bath to −5° C. and stirred while a solution of concentrated nitric acid (0.3 mL) in concentrated sulfuric acid (3 mL) was added dropwise over 30 minutes. Solution was stirred for another 50 minutes and allowed to gradually warm to 5° C. The reaction mixture was then poured onto crushed ice and the yellow precipitate filter and washed with several portions of ice-cold water to give product as a yellow solid (0.594 g, 75% yield). Spectral data were consistent with the literature values (Asprou, which is hereby incorporated by reference).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
75%

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